molecular formula C24H27N3O3S B2390297 (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1173614-02-2

(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2390297
CAS No.: 1173614-02-2
M. Wt: 437.56
InChI Key: XQFZWFWKBTYATB-VURMDHGXSA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 3,4-dimethoxyphenyl moiety: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Synthesis of the benzo[d]thiazole ring: This involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by methylation to introduce the dimethyl groups.

    Coupling of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with a piperazine derivative.

    Formation of the prop-2-en-1-one linkage: The final step involves the condensation of the 3,4-dimethoxyphenyl moiety with the piperazine-benzo[d]thiazole intermediate under basic conditions to form the (Z)-prop-2-en-1-one linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility and reactivity make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one
  • (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
  • (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)morpholin-1-yl)prop-2-en-1-one

Uniqueness

The uniqueness of (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one lies in its specific combination of functional groups and structural features The presence of the dimethoxyphenyl group, the benzo[d]thiazole ring, and the piperazine moiety contribute to its distinct chemical and biological properties

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-16-13-17(2)23-19(14-16)25-24(31-23)27-11-9-26(10-12-27)22(28)8-6-18-5-7-20(29-3)21(15-18)30-4/h5-8,13-15H,9-12H2,1-4H3/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFZWFWKBTYATB-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C\C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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